(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group and a fluorine atom attached to a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group and fluorine atom play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-1-[(benzyloxy)carbonyl]-4-chloropyrrolidine-2-carboxylic acid
- (2R,4R)-1-[(benzyloxy)carbonyl]-4-bromopyrrolidine-2-carboxylic acid
- (2R,4R)-1-[(benzyloxy)carbonyl]-4-iodopyrrolidine-2-carboxylic acid
Uniqueness
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity compared to its halogenated analogs, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSVESTDJTBDT-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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